molecular formula C23H25NO3 B11401107 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-3-propoxybenzamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-3-propoxybenzamide

Cat. No.: B11401107
M. Wt: 363.4 g/mol
InChI Key: GLBYAGZDEZAMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE is a complex organic compound that features a furan ring, a methylphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylbenzylamine intermediates. These intermediates are then reacted with 3-propoxybenzoyl chloride under appropriate conditions to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: Similar in structure due to the presence of the furan ring.

    Benzamide derivatives: Share the benzamide moiety and exhibit similar chemical properties.

    Phenylmethylamines: Contain the phenylmethylamine group, making them structurally related.

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-3-PROPOXYBENZAMIDE is unique due to the combination of its furan ring, methylphenyl group, and propoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-3-propoxybenzamide

InChI

InChI=1S/C23H25NO3/c1-3-13-26-21-7-4-6-20(15-21)23(25)24(17-22-8-5-14-27-22)16-19-11-9-18(2)10-12-19/h4-12,14-15H,3,13,16-17H2,1-2H3

InChI Key

GLBYAGZDEZAMHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.